N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707339
InChI: InChI=1S/C8H12N4O/c1-6(13)10-8-4-7-5-9-2-3-12(7)11-8/h4,9H,2-3,5H2,1H3,(H,10,11,13)
SMILES:
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide

CAS No.:

Cat. No.: VC17707339

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide -

Specification

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide
Standard InChI InChI=1S/C8H12N4O/c1-6(13)10-8-4-7-5-9-2-3-12(7)11-8/h4,9H,2-3,5H2,1H3,(H,10,11,13)
Standard InChI Key LXUILVCEFPFMNI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NN2CCNCC2=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide consists of a bicyclic pyrazolo[1,5-a]pyrazine system with partial saturation (4H,5H,6H,7H configuration), reducing aromaticity and enhancing conformational flexibility . The acetamide moiety (-NHCOCH3_3) at position 2 introduces hydrogen-bonding capabilities, critical for molecular interactions. The IUPAC name is N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide, and its SMILES string is CC(=O)NC1=NN2CCNCC2=C1.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}
Molecular Weight180.21 g/mol
CAS Number941920-70-3
IUPAC NameN-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide
Canonical SMILESCC(=O)NC1=NN2CCNCC2=C1

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via amidation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine with acetyl chloride or acetic anhydride under basic conditions. An alternative approach involves nucleophilic substitution of 2-chloropyrazolo[1,5-a]pyrazine derivatives with acetamide .

Key Steps:

  • Precursor Preparation: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters .

  • Amidation: Reacting the amine with acetyl chloride in dichloromethane and triethylamine yields the target compound.

Table 2: Comparative Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

CompoundMethodYield (%)Reference
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamideAmidation of 2-amine precursor65–75
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acidHydrolysis of nitrile precursor82

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Purity is confirmed via HPLC (≥95%) and mass spectrometry (observed [M+H]+^+ at m/z 181.1).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions, with a shelf life of >24 months at −20°C .

Biological Relevance and Applications

Table 3: Bioactivity of Related Compounds

CompoundActivity (EC50_{50})TargetReference
Presatovir (pyrazolo[1,5-a]pyrimidine)0.15 nMRSV Fusion Protein
5-Methyl-pyrazolo[1,5-a]pyrazin-2-amineN/AKinase Inhibition

Industrial Applications

The compound is primarily used as a building block in drug discovery. For example, it serves as an intermediate in synthesizing kinase inhibitors and antiviral agents .

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